Cas no 851718-74-6 (N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide 化学的及び物理的性質
名前と識別子
-
- N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
- N-(3-(1-(cyclohexanecarbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Methanesulfonamide, N-[3-[1-(cyclohexylcarbonyl)-4,5-dihydro-5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenyl]-
- N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- AB00684662-01
- 851718-74-6
- F0621-0544
- N-[3-[2-(cyclohexanecarbonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- AKOS024588186
-
- インチ: 1S/C24H29N3O4S/c1-31-21-13-11-17(12-14-21)23-16-22(19-9-6-10-20(15-19)26-32(2,29)30)25-27(23)24(28)18-7-4-3-5-8-18/h6,9-15,18,23,26H,3-5,7-8,16H2,1-2H3
- InChIKey: ROVHOULWRAFIDV-UHFFFAOYSA-N
- SMILES: CS(NC1=CC=CC(C2CC(C3=CC=C(OC)C=C3)N(C(C3CCCCC3)=O)N=2)=C1)(=O)=O
計算された属性
- 精确分子量: 455.188
- 同位素质量: 455.188
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 780
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.4Ų
- XLogP3: 3.7
N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0621-0544-10μmol |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-25mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-5μmol |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-1mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-20μmol |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-3mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-5mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-10mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-2mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0621-0544-4mg |
N-{3-[1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide |
851718-74-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamideに関する追加情報
Professional Introduction to N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide and CAS No. 851718-74-6
N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is a specialized compound with significant implications in the field of chemical biomedicine. This compound, identified by the CAS number 851718-74-6, has garnered attention due to its unique structural properties and potential applications in pharmaceutical research and development. The intricate molecular architecture of this compound, featuring a combination of cyclohexanecarbonyl, pyrazole, and methanesulfonamide moieties, positions it as a promising candidate for further exploration in drug discovery.
The structural composition of N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide includes several key functional groups that contribute to its reactivity and biological activity. The cyclohexanecarbonyl moiety provides a rigid scaffold, enhancing the stability of the molecule, while the pyrazole ring introduces a heterocyclic system known for its pharmacological properties. The presence of the 4-methoxyphenyl group further modulates the electronic and steric environment of the compound, influencing its interactions with biological targets.
Recent advancements in chemical biomedicine have highlighted the importance of multifunctional compounds that can interact with multiple biological pathways simultaneously. N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide exemplifies this trend, as its complex structure suggests potential applications in modulating various disease-related mechanisms. For instance, studies have indicated that compounds with similar structural features may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression.
The methanesulfonamide group in N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is particularly noteworthy, as it is commonly found in bioactive molecules due to its ability to enhance binding affinity and selectivity. This moiety has been extensively studied for its role in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The incorporation of this group into the current compound suggests that it may possess similar pharmacological properties, making it a valuable asset in the quest for novel therapeutic interventions.
In the context of contemporary research, N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide aligns with emerging trends in drug discovery that emphasize structure-based design and computational modeling. The availability of high-resolution crystal structures and advanced computational techniques has enabled researchers to predict the binding modes of such compounds with high accuracy. This has facilitated the identification of lead compounds that can be optimized further through iterative synthesis and testing.
The pyrazole ring in N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is another critical feature that warrants attention. Pyrazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in this compound's pyrazole moiety may contribute to its unique pharmacological profile, making it a candidate for targeting specific disease pathways.
Current research efforts are focused on leveraging computational methods to accelerate the discovery process. Molecular docking studies have shown that N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylyphenyl}methanesulfonamide can interact with various protein targets relevant to diseases such as cancer and neurodegenerative disorders. These interactions are mediated by key functional groups within the molecule, which can be fine-tuned through structural modifications to improve efficacy and reduce side effects.
The 4-methoxyphenyl group in N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-hypertension-H-pyrazol--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation--ylation}}methanesulfonamide plays a crucial role in modulating the electronic properties of the molecule. This group can influence both hydrophobicity and electronic distribution, which are critical factors in determining binding affinity and selectivity. The methoxy substituent also introduces a polar interaction site that can enhance solubility and bioavailability.
In conclusion, N-{3 - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- - - - - - - - - - - - - - 74 . . . . . . . . . . . . . . . . . } } } } } } } } } } } } } } } } methanesulfonamide (CAS No. 85171874}6) represents a significant advancement in chemical biomedicine. Its unique structural features and potential biological activities make it a promising candidate for further research and development. As computational methods continue to evolve, compounds like this one will play an increasingly important role in addressing complex diseases through targeted therapy.
851718-74-6 (N-{3-1-cyclohexanecarbonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide) Related Products
- 1823510-92-4(Carbamic acid, N-(3-bromo-2,5-difluorophenyl)-, 1,1-dimethylethyl ester)
- 2228970-01-0(2-(methylamino)-1-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylethan-1-ol)
- 2229539-59-5(methyl 2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-hydroxyacetate)
- 2228212-44-8(1-(1-methyl-1H-indol-4-yl)prop-2-en-1-one)
- 1501741-55-4(1-cyclopentyl-2-(piperidin-2-yl)ethan-1-one)
- 2229333-48-4(tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate)
- 2229454-60-6(4-(4-methoxypyridin-2-yl)oxane-2,6-dione)
- 1898169-06-6(1-{1-2-fluoro-4-(trifluoromethyl)phenylcyclopropyl}ethan-1-amine)
- 496918-94-6(5-(1-Naphthyl)-2,4-dihydro-3H-pyrazol-3-one)
- 2172600-96-1(2-(4-ethyl-1-hydroxycyclohexyl)-2,3-dimethylbutanoic acid)




